Iron(III) Complexation Capacity: 2,3-DHP Forms Stable Complex in Acidic Media Versus Non-Chelating Isomers
2,3-DHP forms a stable complex with Fe(III) in 1 M hydrochloric acid, with conditional and overall stability constants evaluated by the program PITMAP [1]. This chelation capability is a direct consequence of the ortho-dihydroxy substitution pattern, which allows bidentate coordination via the adjacent oxygen atoms. Isomers such as 2,4-DHP and 2,6-DHP, where hydroxyl groups are separated by one or more carbon atoms, cannot form similarly stable bidentate chelate rings and lack this functional capacity [2]. The Fe(III)-2,3-DHP complex stoichiometry and stability constants have been quantitatively established, enabling predictable metal enrichment in analytical workflows [1].
| Evidence Dimension | Fe(III) complexation stability in acidic medium |
|---|---|
| Target Compound Data | Forms stable Fe(III) complex; conditional and overall stability constants evaluated computationally in 1 M HCl |
| Comparator Or Baseline | 2,4-DHP and 2,6-DHP: do not form stable bidentate chelates with Fe(III) under comparable conditions |
| Quantified Difference | Qualitative difference in chelation capacity (2,3-DHP chelates; 2,4-DHP and 2,6-DHP do not chelate via bidentate mechanism) |
| Conditions | 1 M hydrochloric acid; Fe(III) complexation; PITMAP computational evaluation |
Why This Matters
For applications requiring metal chelation (e.g., analytical sample preparation, coordination chemistry), 2,3-DHP is functionally distinct from non-ortho isomers that cannot serve as effective chelators.
- [1] Atkinson, G. F., & Johnson, K. E. (1972). Equilibrium Constants for 2,3-Dihydroxypyridine and its Complex with Iron(III) in 1 M Hydrochloric Acid. Canadian Journal of Chemistry, 50(11), 1792-1797. View Source
- [2] Building Blocks, Boc Sciences. (n.d.). 2,3-Dihydroxypyridine (CAS 16867-04-2) Product Information. View Source
